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Introduction
The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction

in organic synthesis for the construction of six-membered rings.[1][2] Discovered by Sir Robert

Robinson, this reaction proceeds through a tandem Michael addition of an enolate to an α,β-

unsaturated ketone, followed by an intramolecular aldol condensation to form a cyclohexenone

derivative.[1] This methodology is of paramount importance in the synthesis of polycyclic

compounds, particularly steroids, terpenes, and alkaloids, which are often the core scaffolds of

pharmacologically active molecules.[3]

This document provides detailed application notes and a protocol for the Robinson annulation

reaction involving the sterically hindered ketone, 2,4,4-trimethylcyclopentanone. The product

of this reaction, a substituted hydroindanone, represents a valuable scaffold for the synthesis of

novel Wieland-Miescher ketone analogues and other complex molecules relevant to drug

discovery and development.[1]

Reaction Principle and Challenges
The Robinson annulation of 2,4,4-trimethylcyclopentanone with a typical Michael acceptor,

such as methyl vinyl ketone (MVK), follows the classical two-step sequence:
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Michael Addition: The enolate of 2,4,4-trimethylcyclopentanone, generated under basic

conditions, undergoes a conjugate addition to methyl vinyl ketone to form a 1,5-diketone

intermediate, specifically 2-(3-oxobutyl)-2,5,5-trimethylcyclopentan-1-one.

Intramolecular Aldol Condensation: The newly formed diketone then undergoes an

intramolecular aldol reaction, where an enolate formed from the side chain attacks the

cyclopentanone carbonyl, followed by dehydration to yield the final α,β-unsaturated bicyclic

ketone.

A significant challenge in the Robinson annulation of 2,4,4-trimethylcyclopentanone is the

steric hindrance posed by the gem-dimethyl group at the C4-position and the methyl group at

the C2-position. This hindrance can affect both the initial Michael addition and the subsequent

intramolecular cyclization, potentially leading to lower yields or requiring more forcing reaction

conditions compared to less substituted ketones. Careful optimization of reaction parameters is

therefore crucial for a successful outcome.

Applications in Synthesis
The hydroindanone core structure synthesized through this Robinson annulation serves as a

versatile building block in medicinal chemistry and natural product synthesis. Potential

applications include:

Steroid and Steroid-like Molecules: The fused ring system is a key structural motif in a vast

array of biologically active steroids. Modification of this core can lead to novel analogues with

tailored pharmacological profiles.

Terpenoid Synthesis: Many sesquiterpenoids and diterpenoids possess the hydroindanone

skeleton. This protocol provides a route to analogues of these natural products.

Scaffolds for Drug Discovery: The rigid, three-dimensional structure of the product can be

further functionalized to explore new chemical space in the search for novel therapeutic

agents.

Experimental Protocols
The following protocols are based on established procedures for the Robinson annulation, with

modifications to account for the sterically hindered nature of 2,4,4-trimethylcyclopentanone. It
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is recommended to perform the reaction in two distinct steps (Michael addition followed by

cyclization) to optimize the yield of each transformation.

Part 1: Synthesis of 2,4,4-Trimethylcyclopentanone
(Starting Material)
A reliable method for the preparation of 2,4,4-trimethylcyclopentanone involves the

rearrangement of isophorone oxide.[4]

Materials:

Reagent
Molar Mass ( g/mol
)

Amount Moles

Isophorone oxide 154.21 38.6 g 0.25

Boron trifluoride

etherate
141.93 20 mL 0.16

Benzene 78.11 400 mL -

Diethyl ether 74.12 100 mL -

Sodium hydroxide 40.00 40 g 1.0

Water 18.02 300 mL -

Anhydrous

magnesium sulfate
120.37 - -

Procedure:

In a 1 L separatory funnel, dissolve 38.6 g of isophorone oxide in 400 mL of benzene.

Add 20 mL of boron trifluoride etherate to the solution, swirl to mix, and let it stand for 30

minutes.

Dilute the reaction mixture with 100 mL of diethyl ether and wash with 100 mL of water.
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Separate the organic layer and shake it for 1-2 minutes with a solution of 40 g of sodium

hydroxide in 200 mL of water.

Wash the organic layer with a second 100 mL portion of water.

Combine the aqueous layers and extract with two 50 mL portions of diethyl ether.

Combine all organic extracts, dry over anhydrous magnesium sulfate, and filter.

Concentrate the solution by distillation.

Fractionally distill the residue under reduced pressure to obtain 2,4,4-
trimethylcyclopentanone.

Expected Yield: 17.7–19.8 g (56–63%).[4] Boiling Point: 61–62 °C at 21 mmHg.[4]

Part 2: Robinson Annulation
Step A: Michael Addition to form 2-(3-oxobutyl)-2,5,5-trimethylcyclopentan-1-one

Materials:

Reagent
Molar Mass ( g/mol
)

Amount Moles

2,4,4-

Trimethylcyclopentano

ne

126.20 12.62 g 0.1

Methyl vinyl ketone 70.09 7.71 g (8.4 mL) 0.11

Sodium methoxide 54.02 0.54 g 0.01

Methanol (anhydrous) 32.04 100 mL -

Procedure:

To a stirred solution of 12.62 g of 2,4,4-trimethylcyclopentanone in 100 mL of anhydrous

methanol under an inert atmosphere (e.g., nitrogen or argon), add 0.54 g of sodium
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methoxide.

Cool the mixture to 0 °C in an ice bath.

Add 7.71 g of freshly distilled methyl vinyl ketone dropwise over 30 minutes, maintaining the

temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 24 hours.

Neutralize the reaction mixture with glacial acetic acid.

Remove the methanol under reduced pressure.

Dissolve the residue in 150 mL of diethyl ether and wash with 50 mL of saturated sodium

bicarbonate solution, followed by 50 mL of brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude 1,5-diketone. This intermediate can be used in the next

step without further purification.

Step B: Intramolecular Aldol Condensation and Dehydration

This step is adapted from a procedure for a structurally similar substrate, 2-methyl-2-(3-

oxobutyl)-1,3-cyclopentanedione, which has been shown to undergo selective cyclization.[5]

Materials:

Reagent Amount

Crude 2-(3-oxobutyl)-2,5,5-

trimethylcyclopentan-1-one
from Step A

Pyrrolidine 1.42 g (1.65 mL)

Acetic acid 1.20 g (1.15 mL)

Benzene (anhydrous) 200 mL
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Procedure:

Dissolve the crude 1,5-diketone from Step A in 200 mL of anhydrous benzene.

Add 1.42 g of pyrrolidine and 1.20 g of acetic acid to the solution.

Fit the reaction flask with a Dean-Stark apparatus and a condenser.

Heat the mixture to reflux and continue for 4-6 hours, or until no more water is collected in

the Dean-Stark trap.

Cool the reaction mixture to room temperature.

Wash the benzene solution with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate

solution, and 50 mL of brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to afford the final annulated product.

Quantitative Data Summary (Hypothetical)
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Step Product
Starting
Material

Yield (%) Purity (%)

Part 1

2,4,4-

Trimethylcyclope

ntanone

Isophorone oxide 56-63 >98 (by GC)

Part 2A

2-(3-

Oxobutyl)-2,5,5-

trimethylcyclopen

tan-1-one

2,4,4-

Trimethylcyclope

ntanone

70-80 (crude) -

Part 2B

4,4,7a-Trimethyl-

4,5,6,7-

tetrahydro-2H-

inden-2-one

2-(3-

Oxobutyl)-2,5,5-

trimethylcyclopen

tan-1-one

60-70 >95 (by NMR)

Note: The yields for Part 2 are hypothetical and based on typical Robinson annulation

reactions. Actual yields may vary and require optimization.
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Caption: General mechanism of the Robinson annulation.
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Experimental Workflow

Start: 2,4,4-Trimethylcyclopentanone
+ Methyl Vinyl Ketone

Step 1: Michael Addition
(Base-catalyzed)

Isolate Crude 1,5-Diketone

Step 2: Intramolecular Aldol Condensation
(Acid/Base-catalyzed with water removal)

Aqueous Workup
(Extraction & Washing)

Purification
(Column Chromatography)

Final Product:
4,4,7a-Trimethyl-4,5,6,7-tetrahydro-2H-inden-2-one

Click to download full resolution via product page

Caption: Experimental workflow for the Robinson annulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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